molecular formula C18H13BrClFO4 B374482 Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-42-6

Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B374482
CAS No.: 308296-42-6
M. Wt: 427.6g/mol
InChI Key: GOQCDTNNMZNTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate follows the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound is officially designated as 3-Benzofurancarboxylic acid, 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-, methyl ester according to systematic nomenclature protocols. This naming convention reflects the hierarchical approach to naming complex organic molecules, where the benzofuran ring system serves as the parent structure, with substituents and functional groups identified by their positional relationships and chemical nature.

The nomenclature system begins with the identification of the benzofuran core as the primary heterocyclic framework. The benzofuran ring system consists of a fused benzene and furan ring, providing the foundational structure for systematic naming. The numbering system for benzofuran derivatives follows established conventions, with the oxygen atom of the furan ring designated as position 1, and subsequent carbon atoms numbered sequentially around the fused ring system. This systematic approach ensures unambiguous identification of substituent positions and functional group locations.

The substituent pattern in this compound demonstrates the complexity inherent in modern synthetic organic chemistry. The 6-bromo substituent indicates the presence of a bromine atom at the sixth position of the benzofuran core. The 5-[(2-chloro-6-fluorophenyl)methoxy] designation describes a methoxy group at position 5, where the methoxy oxygen is further substituted with a 2-chloro-6-fluorophenyl group. This complex substituent pattern requires careful attention to nomenclature rules to ensure accurate chemical communication. The 2-methyl designation indicates a methyl group at the second position of the benzofuran ring, while the 3-carboxylate methyl ester describes the ester functional group at position 3.

Properties

IUPAC Name

methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClFO4/c1-9-17(18(22)23-2)10-6-16(12(19)7-15(10)25-9)24-8-11-13(20)4-3-5-14(11)21/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQCDTNNMZNTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=CC=C3Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an in-depth exploration of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrClFO4C_{18}H_{13}BrClFO_{4}, with a molecular weight of approximately 427.65 g/mol. The compound features a benzofuran core, characterized by its fused benzene and furan rings, which contributes significantly to its chemical properties and biological activity.

Anticancer Activity

Research indicates that derivatives of benzofurans, including this compound, exhibit a range of anticancer properties. In particular:

  • Cytotoxicity : Studies have shown that certain benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an inhibitory concentration (IC50) of 5 μM against K562 leukemia cells and 0.1 μM against HL60 leukemia cells without affecting normal cells .
  • Mechanism of Action : The compound's structure allows for interactions with specific biological targets, such as the serine-threonine kinase (AKT) signaling pathway, which is critical in cancer cell proliferation. In vitro studies indicated that modifications to the compound could enhance its binding affinity to target proteins involved in cancer progression .
CompoundTarget Cell LineIC50 (μM)Notes
Benzofuran Derivative AK5625Significant cytotoxicity
Benzofuran Derivative BHL600.1High selectivity for cancer cells
Methyl 6-bromo CompoundA549 (Lung Cancer)16.4Inhibits AKT signaling pathway

Antimicrobial Activity

Additionally, this compound has shown promise in antimicrobial applications:

  • Antibacterial and Antifungal Properties : Preliminary studies suggest that benzofuran derivatives can exhibit antibacterial and antifungal activities against various pathogens. The presence of halogenated groups enhances their lipophilicity, potentially increasing their efficacy against microbial strains .

Case Studies

  • In Vitro Studies on Lung Cancer : A study evaluated the compound's effectiveness against A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability, attributed to the compound's ability to induce apoptosis through modulation of the AKT pathway .
  • Structure–Activity Relationship (SAR) : Research on related benzofuran compounds revealed that specific substitutions on the benzofuran ring influence their biological activity. For example, the introduction of methoxy or halogen groups was found to enhance anticancer activity by increasing binding interactions with target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 5 Methoxy Group) Molecular Formula Molecular Weight (g/mol) logP Key Properties/Activities
Target Compound 2-Cl-6-F-phenyl C₁₈H₁₃BrClFO₄ 443.65* ~4.83† Under investigation
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-F-phenyl C₁₈H₁₄BrFO₄ 393.21 4.83 Anti-inflammatory screening compound
Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate 2-Me-phenyl C₁₉H₁₇BrO₄ 389.24 N/A N/A
Methyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-NO₂-benzoyl C₁₉H₁₅BrNO₆ 457.23 N/A Electron-withdrawing nitro group
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2,6-diCl-phenyl C₂₀H₁₈BrCl₂O₅ 485.96 N/A Higher steric bulk

*Calculated molecular weight. †Estimated based on structural similarity to .

Key Observations:
  • logP Trends : The target’s logP (~4.83) aligns with analogs like , suggesting similar lipophilicity and membrane permeability.
  • Ester Modifications : Replacing the methyl ester with a 2-methoxyethyl group (as in ) increases molecular weight and alters solubility profiles.

Preparation Methods

Copper-Catalyzed Intramolecular C–O Bond Formation

Copper-mediated cyclization has emerged as a robust method for constructing 2-methyl-3-carboxylate-substituted benzofurans. As demonstrated by Melkonyan et al., a two-step protocol enables efficient ring closure:

  • Esterification : A substituted salicylaldehyde derivative undergoes esterification with methyl chloroformate to form the methyl ester precursor.

  • Cyclization : Copper(I) iodide catalyzes intramolecular C–O coupling in dimethylformamide (DMF) at 80–100°C, achieving yields of 70–85%.

This method’s regioselectivity arises from the electron-withdrawing ester group, directing cyclization to the ortho position. For the target compound, bromination at C6 must precede this step to avoid competing reactivity.

Bromination at C6

Early-stage bromination ensures correct regiochemistry and minimizes side reactions during subsequent steps.

Electrophilic Aromatic Substitution

Direct bromination of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate using Br₂ in acetic acid achieves 85–90% regioselectivity for C6. However, over-bromination at C4 can occur if stoichiometry exceeds 1:1.

Directed Ortho-Metalation

For higher precision, a directed metalation strategy using tert-butyllithium and (-)-sparteine followed by quenching with Br₂ provides >95% C6 selectivity. This method, while efficient, requires cryogenic conditions (-78°C) and inert atmosphere handling.

Esterification and Protecting Group Strategies

Esterification Timing

Early-stage installation of the methyl ester (as in Section 1.1) simplifies purification but risks ester hydrolysis during subsequent acidic or basic steps. Late-stage esterification via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) circumvents this, albeit with lower yields (50–65%).

Orthogonal Protecting Groups

When synthesizing analogs, temporary protection of the phenolic oxygen with tert-butyldimethylsilyl (TBS) groups allows sequential functionalization. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group for alkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalystYield (%)Purity (HPLC)Scalability
Copper-mediatedEsterification → CyclizationCuI78>95%Gram-scale
Palladium-catalyzedCycloaddition → AlkylationPd(OAc)₂6590%Milligram
Electrophilic Br₂Bromination → AlkylationNone7085%Multi-gram

Trade-offs :

  • Copper-based routes offer superior yields but require halogenated solvents.

  • Palladium methods enable milder conditions but face cost barriers.

  • Late-stage bromination risks reduced yields due to competing side reactions .

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how do they influence reactivity in synthetic pathways?

  • The compound contains a benzofuran core substituted with a bromine atom at position 6, a 2-chloro-6-fluorophenylmethoxy group at position 5, and a methyl ester at position 2. The electron-withdrawing bromine and chloro-fluoro substituents enhance electrophilic substitution reactivity, while the methoxy group directs regioselectivity in cross-coupling reactions. Structural analogs (e.g., methyl 6-bromo-5-methoxy derivatives) show similar reactivity patterns in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions .

Q. What is a validated multi-step synthesis route for this compound, and what are critical purification steps?

  • A typical synthesis involves:

Bromination of a pre-functionalized benzofuran precursor using NBS (N-bromosuccinimide) in DMF .

Introduction of the (2-chloro-6-fluorophenyl)methoxy group via nucleophilic aromatic substitution under basic conditions (e.g., NaH/THF) .

Esterification of the carboxylic acid intermediate with methyl iodide in the presence of K₂CO₃ .

  • Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitoring by TLC and NMR at each step is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ ~165–170 ppm).
  • HRMS (ESI+) : Confirm molecular ion peaks matching the molecular formula (C₁₉H₁₄BrClF O₅, exact mass ~479.2 g/mol) .
  • IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the introduction of the (2-chloro-6-fluorophenyl)methoxy group?

  • Use NaH as a base in anhydrous THF at 0°C to minimize side reactions. A molar ratio of 1:1.2 (substrate:methoxy precursor) ensures complete conversion. Microwave-assisted synthesis at 80°C for 30 minutes can reduce reaction time by 50% while maintaining ~85% yield .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, and how do structural modifications alter this interaction?

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like cytochrome P450 or kinases. The chloro-fluoro group enhances hydrophobic interactions in active sites.
  • DFT calculations (Gaussian 16) : Analyze electron density maps to predict sites for electrophilic attack. Modifying the methyl ester to a carboxylic acid increases polarity, improving solubility but reducing membrane permeability .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • In DMSO-d₆, degradation occurs at >40°C via ester hydrolysis (t₁/₂ = 14 days). Storage at –20°C in anhydrous acetonitrile or dichloromethane preserves integrity for >6 months. Monitor degradation by HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous benzofuran derivatives?

  • Discrepancies arise from varying bromination efficiencies and purification methods. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. For example, substituting NBS with Br₂ in acetic acid increases bromination yield from 60% to 78% but requires rigorous pH control .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor, and what are key controls?

  • Kinase inhibition assays (ADP-Glo™) : Test against recombinant kinases (e.g., EGFR, BRAF) at 1–100 µM. Include staurosporine as a positive control and DMSO as a vehicle control.
  • Cytotoxicity screening (MTT assay) : Use HEK293 or HepG2 cells to differentiate kinase-specific effects from general toxicity. IC₅₀ values <10 µM suggest therapeutic potential .

Methodological Guidelines

  • Synthetic Optimization : Prioritize anhydrous conditions and real-time monitoring (e.g., ReactIR) to minimize byproducts .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .
  • Biological Studies : Pair computational predictions with SPR (surface plasmon resonance) to validate binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.